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Foundational

The Definitive Guide to the Structural Elucidation of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth methodology for the structural el...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of the chiral azetidine derivative, (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol. Azetidine scaffolds are of significant interest in medicinal chemistry, and a thorough understanding of their three-dimensional structure is paramount for rational drug design and development. This document moves beyond a simple recitation of analytical techniques, offering a logical, field-proven workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each step is rationalized from the perspective of a senior application scientist, emphasizing not just the "how" but the critical "why" behind experimental choices. This guide is designed to be a self-validating system, where each piece of spectroscopic data corroborates the others, leading to an unambiguous structural assignment. All protocols and mechanistic interpretations are supported by authoritative references, ensuring scientific integrity.

Introduction: The Significance of Azetidine Scaffolds

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in medicinal chemistry. Their strained ring system imparts unique conformational rigidity, which can be exploited to orient substituents in a well-defined three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets. The specific stereochemistry of substituted azetidines is often crucial for their biological activity. Therefore, the unambiguous determination of both the constitution and the relative and absolute stereochemistry of novel azetidine-containing compounds is a critical step in the drug discovery pipeline.

This guide focuses on (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol, a chiral molecule featuring a bulky N-(diphenylmethyl) group, also known as a benzhydryl group, and two stereocenters on the azetidine ring. The elucidation of its structure presents a non-trivial challenge that requires a multi-pronged analytical approach.

The Elucidation Workflow: A Strategic Overview

The structural elucidation of a novel compound is akin to solving a puzzle. Each analytical technique provides a different set of clues, and a logical workflow ensures that these clues are gathered and interpreted in a way that builds a coherent picture. Our strategy for (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol is based on a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and a suite of NMR experiments.

workflow Figure 1: Structural Elucidation Workflow MS Mass Spectrometry (MS) Determine Molecular Formula NMR_1D 1D NMR (¹H, ¹³C) Initial Structural Sketch MS->NMR_1D IR Infrared (IR) Spectroscopy Identify Functional Groups IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Confirm Connectivity NMR_1D->NMR_2D Stereochem Stereochemical Analysis (NOESY, J-Coupling) NMR_2D->Stereochem Final Final Structure Confirmation Stereochem->Final

Caption: A logical workflow for structural elucidation.

Mass Spectrometry: Establishing the Molecular Blueprint

The first step in any structural elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose, providing a highly accurate mass measurement that allows for the unambiguous determination of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Positive ion mode is typically effective for nitrogen-containing compounds.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺ and use the instrument's software to calculate the elemental composition based on the accurate mass.

Expected Data and Interpretation

For (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol (Molecular Formula: C₁₇H₁₉NO), the expected monoisotopic mass is 253.1467 g/mol .[1]

IonCalculated m/zObserved m/z (Hypothetical)
[M+H]⁺254.1545254.1543

The observation of an ion with a mass-to-charge ratio that corresponds to the protonated molecule confirms the molecular weight. The high accuracy of the measurement allows for the confident assignment of the molecular formula C₁₇H₁₉NO.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The bulky diphenylmethyl group is prone to fragmentation.

fragmentation Figure 2: Key MS Fragmentation Pathways M [C₁₇H₁₉NO+H]⁺ m/z = 254 F1 [C₁₃H₁₁]⁺ m/z = 167 M->F1 - C₄H₉NO F2 [C₄H₈NO]⁺ m/z = 86 M->F2 - C₁₃H₁₂

Caption: Predicted major fragmentation pathways in MS.

The most prominent fragmentation would likely be the cleavage of the benzylic C-N bond, leading to the highly stable diphenylmethyl cation at m/z 167. The complementary fragment, the protonated 2-methylazetidin-3-ol, would appear at m/z 88.

Infrared Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum will provide confirmatory evidence for the key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (hydroxyl group)
~3060, 3030MediumAromatic C-H stretch
~2970, 2850MediumAliphatic C-H stretch
~1495, 1450MediumAromatic C=C stretch
~1170StrongC-O stretch (secondary alcohol)
~740, 700StrongAromatic C-H bend (out-of-plane)

The broad absorption around 3400 cm⁻¹ is a strong indicator of the hydroxyl group. The presence of both aromatic and aliphatic C-H stretches confirms the hybrid nature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation SpectroscopY (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

    • Nuclear Overhauser Effect SpectroscopY (NOESY)

Predicted ¹H NMR Spectroscopic Data and Interpretation (400 MHz, CDCl₃)

Based on the structure and data from analogous compounds, the following ¹H NMR signals are predicted.[2]

Chemical Shift (δ) ppm (Hypothetical)MultiplicityIntegrationAssignment
7.40 - 7.20m10HAr-H
4.45s1HN-CH(Ph)₂
4.10m1HH-3
3.10m1HH-2
2.95t1HH-4a
2.60dd1HH-4b
2.50br s1HOH
1.15d3HCH₃
  • Aromatic Protons (7.40 - 7.20 ppm): The ten protons of the two phenyl rings will appear as a complex multiplet in this region.

  • Benzhydryl Methine (4.45 ppm): The single proton of the diphenylmethyl group (N-CH(Ph)₂) is expected to be a singlet due to the absence of adjacent protons.

  • Azetidine Ring Protons (4.10 - 2.60 ppm): These protons will show complex splitting patterns due to geminal and vicinal coupling. H-3, being attached to the carbon bearing the hydroxyl group, will be deshielded. The diastereotopic protons at C-4 will appear as distinct signals.

  • Methyl Protons (1.15 ppm): The methyl group at C-2 will appear as a doublet due to coupling with the H-2 proton.

Predicted ¹³C NMR Spectroscopic Data and Interpretation (100 MHz, CDCl₃)
Chemical Shift (δ) ppm (Hypothetical)Assignment
~142.0Ar-C (quaternary)
~128.5Ar-CH
~127.0Ar-CH
~126.5Ar-CH
~75.0N-CH(Ph)₂
~68.0C-3
~62.0C-2
~55.0C-4
~15.0CH₃
  • Aromatic Carbons (~142.0 - 126.5 ppm): The signals for the twelve carbons of the two phenyl rings will appear in this region.

  • Benzhydryl Methine Carbon (~75.0 ppm): The carbon of the N-CH(Ph)₂ group is significantly deshielded by the nitrogen and the two phenyl rings.

  • Azetidine Ring Carbons (~68.0 - 55.0 ppm): The carbons of the azetidine ring will resonate in this region. C-3, attached to the electronegative oxygen atom, will be the most deshielded of the ring carbons.

  • Methyl Carbon (~15.0 ppm): The methyl carbon will appear in the typical aliphatic region.

2D NMR for Connectivity Confirmation

2D NMR experiments are crucial for unambiguously connecting the protons and carbons.

nmr_connectivity Figure 3: Key 2D NMR Correlations cluster_cosy COSY (¹H-¹H) cluster_hmbc HMBC (¹H-¹³C) H2 H-2 H3 H-3 H2->H3 CH3 CH₃-H H2->CH3 H4a H-4a H3->H4a H4b H-4b H3->H4b N_CH N-CH(Ph)₂-H C2 C-2 N_CH->C2 C4 C-4 N_CH->C4

Caption: Visualization of expected key 2D NMR correlations.

  • COSY (Correlation SpectroscopY): This experiment reveals proton-proton coupling networks. We expect to see correlations between H-2 and the methyl protons, H-2 and H-3, and H-3 with both H-4 protons. This will confirm the connectivity within the azetidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include the one between the N-CH(Ph)₂ proton and carbons C-2 and C-4 of the azetidine ring, definitively establishing the point of attachment of the bulky substituent to the nitrogen atom.

Stereochemical Determination

With the connectivity established, the final piece of the puzzle is to determine the relative stereochemistry of the two stereocenters at C-2 and C-3. The designation "(2S)" in the topic name implies a known absolute configuration, but for the purpose of this guide, we will outline the methods to determine the relative stereochemistry.

  • J-Coupling Constants: The magnitude of the vicinal coupling constant (³J) between H-2 and H-3 is dependent on the dihedral angle between them. For a trans relationship, as implied by the "(2S, 3R)" designation found in some databases for a related stereoisomer, a small coupling constant (typically 2-4 Hz) is expected in a four-membered ring. A cis relationship would result in a larger coupling constant (typically 5-8 Hz).

  • NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment reveals through-space proximity of protons. For a trans configuration, no NOE would be expected between the H-2 proton and the H-3 proton. Conversely, a cis configuration would show a clear NOE cross-peak between these two protons.

Conclusion: A Validated Structure

By systematically applying the workflow outlined in this guide, a complete and unambiguous structural elucidation of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol can be achieved. The molecular formula is established by HRMS, the functional groups are identified by IR, and the precise atomic connectivity and stereochemistry are determined through a comprehensive suite of 1D and 2D NMR experiments. Each piece of data serves to validate the others, providing a high degree of confidence in the final structural assignment. This rigorous approach is essential for advancing the study of azetidine-containing molecules in the context of drug discovery and development.

References

  • Genentech, Inc. (2012). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. ACS Publications. Retrieved from [Link]

  • Anderson, R. J., & Edwards, R. L. (1961). N-substituted azetidines and other aspects of azetidine chemistry. Journal of the Chemical Society (Resumed), 2133.
  • O'Rielly, S., & Li, G. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51(58), 11593–11596. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2020). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 25(23), 5729. Retrieved from [Link]

  • Zhang, Y., & Ready, J. M. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(36), 8352–8355. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10015138, (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol. Retrieved from [Link]

Sources

Exploratory

Mechanism of Formation and Synthetic Utility of (2S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The azetidine ring has emerged as a privileged scaffold in modern drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The azetidine ring has emerged as a privileged scaffold in modern drug discovery, offering unique conformational rigidity that can significantly improve a drug candidate's lipophilic efficiency (LipE) and metabolic stability[1]. Specifically, (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol (also known as 1-benzhydryl-2-methylazetidin-3-ol) serves as a critical chiral building block in the synthesis of advanced therapeutics, including next-generation EGFR inhibitors (e.g., BLU-945)[2], Ketohexokinase (KHK) inhibitors for metabolic disorders (e.g., PF-06835919)[3], and novel antibacterial agents targeting the MsbA transporter (e.g., Cerastecin)[4].

This technical guide deconstructs the mechanism of formation for this specific chiral azetidine, detailing the thermodynamic causality behind the cyclization, stereochemical control, and a self-validating experimental protocol designed for high-yield synthesis.

Mechanistic Pathway: The Architecture of Cyclization

The formation of the (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol core is achieved through a highly orchestrated, two-step cascade starting from a chiral halohydrin precursor—typically a stereodefined 3-bromo-1,2-epoxybutane (also referred to as 2-(1-bromoethyl)oxirane)[4].

Step 1: Regioselective Epoxide Ring Opening

The reaction initiates with the bimolecular nucleophilic addition of diphenylmethanamine (benzhydrylamine) to the epoxide.

  • Causality & Regioselectivity: The bulky nature of the benzhydryl group dictates that the nucleophilic attack occurs exclusively at the less sterically hindered terminal carbon (C1) of the epoxide. This regioselectivity is critical; attack at the more substituted C2 position would lead to an undesired regioisomer.

  • Solvent Dynamics: Utilizing a protic solvent like methanol facilitates the opening of the oxirane ring by hydrogen-bonding to the epoxide oxygen, lowering the activation energy of the transition state[4].

Step 2: 4-exo-tet Intramolecular SN​2 Cyclization

Following the epoxide opening, the resulting acyclic intermediate—1-(benzhydrylamino)-3-bromobutan-2-ol—undergoes an intramolecular SN​2 displacement of the secondary bromide to form the 4-membered azetidine ring.

  • Thermodynamic Causality: According to Baldwin’s rules, a 4-exo-tet cyclization is geometrically favored but thermodynamically challenging due to the high ring strain of the azetidine core (~26 kcal/mol). Consequently, this step requires significant thermal input (50–60 °C) to overcome the enthalpic barrier[3].

  • Stereochemical Control: The stereochemistry of the final (2S)-methyl group is established via Walden inversion. As the nitrogen lone pair attacks the C3 carbon of the butane chain, the stereocenter undergoes complete inversion. Therefore, to achieve the (2S) configuration in the final azetidine, the starting precursor must possess the appropriate complementary stereocenter at the halogen-bearing carbon.

Mechanism SM Starting Materials Chiral 3-bromo-1,2-epoxybutane + Benzhydrylamine Step1 Step 1: Epoxide Opening Regioselective attack at C1 (Ambient Temp) SM->Step1 Int Acyclic Intermediate 1-(benzhydrylamino)- 3-bromobutan-2-ol Step1->Int Step2 Step 2: 4-exo-tet Cyclization Intramolecular S_N2 (Elevated Temp) Int->Step2 Prod Target Scaffold (2S)-1-(diphenylmethyl)- 2-methylazetidin-3-ol Step2->Prod

Figure 1: Two-step mechanistic pathway for azetidine core formation via 4-exo-tet cyclization.

Self-Validating Experimental Protocol

To ensure high enantiomeric excess (ee) and prevent polymerization, the synthesis must be executed as a two-phase thermal protocol. The following methodology incorporates critical In-Process Controls (IPCs) to create a self-validating workflow[4].

Phase 1: Bimolecular Addition (Ambient Phase)
  • Reagent Preparation: Charge a dry reaction vessel with trans-3-bromo-1,2-epoxybutane (1.0 eq) dissolved in anhydrous methanol to achieve a 0.5 M concentration.

  • Amine Addition: Dropwise add diphenylmethanamine (1.05 eq) under a nitrogen atmosphere. The bulky diphenylmethyl group acts as a built-in protecting group, preventing over-alkylation to a tertiary amine.

  • Ambient Stirring: Stir the mixture at 20–25 °C for 80 hours.

    • Causality: Epoxide opening is exothermic. Maintaining ambient temperature prevents thermal degradation of the epoxide and suppresses premature, uncontrolled cyclization.

  • IPC Checkpoint 1: Analyze an aliquot via LC-MS. Do not proceed to Phase 2 until the starting epoxide is completely consumed and the mass corresponding to the acyclic intermediate [M+H]+ is dominant.

Phase 2: Thermal Cyclization (Activation Phase)
  • Thermal Activation: Once IPC 1 is validated, elevate the reaction temperature to 50–60 °C and maintain stirring for an additional 72 hours[4].

    • Causality: The thermal energy is strictly required to overcome the ~26 kcal/mol activation barrier of the strained 4-exo-tet ring closure.

  • IPC Checkpoint 2: Monitor the disappearance of the acyclic intermediate via LC-MS. Azetidine formation is confirmed by a shift in chromatographic retention time and the presence of the desired product mass ( m/z≈254.15 for [M+H]+ )[5].

Phase 3: Workup and Isolation
  • Solvent Removal: Concentrate the mixture under reduced pressure to remove methanol.

  • Partitioning: Partition the crude residue between diethyl ether and saturated aqueous NaHCO3​ .

    • Causality: The basic aqueous phase neutralizes the hydrobromic acid byproduct generated during cyclization, ensuring the azetidine partitions into the organic layer as a free base.

  • Validation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Validate the (2S) stereochemistry and purity using chiral HPLC and 1H -NMR (identifying the characteristic upfield multiplets of the strained azetidine protons).

Workflow Phase1 Phase 1: Bimolecular Addition Stir at 20-25 °C for 80 h Goal: Complete Epoxide Opening IPC1 In-Process Control (IPC) Verify Intermediate via LC-MS Ensure Epoxide Depletion Phase1->IPC1 Phase2 Phase 2: Thermal Cyclization Heat at 50-60 °C for 72 h Goal: Overcome Ring Strain IPC1->Phase2 IPC2 In-Process Control (IPC) Monitor Bromide Displacement Verify Azetidine Formation Phase2->IPC2 Purif Phase 3: Workup & Isolation Solvent Partitioning (Ether/H2O) Chiral HPLC Validation IPC2->Purif

Figure 2: Self-validating experimental workflow with critical in-process control (IPC) checkpoints.

Quantitative Impact on Drug Properties

The incorporation of the functionalized azetidine core is not merely structural; it is a deliberate pharmacokinetic strategy. In the development of the EGFR inhibitor BLU-945, replacing standard heterocyclic groups with a polar, substituted azetidine ring provided a highly tunable vector[1].

The addition of the methyl and hydroxyl groups on the azetidine ring restricts the conformation of the molecule, reducing the entropic penalty upon binding to the target kinase while simultaneously lowering the overall lipophilicity ( logD ) of the molecule.

Table 1: Impact of Azetidine Incorporation on Physicochemical Properties

Scaffold ModificationTarget Affinity ( IC50​ )Lipophilic Efficiency (LipE)*Metabolic Stability
Standard Core (Pyrido-pyridazine)ModerateBaselinePoor
Unsubstituted Azetidine CoreModerate+ 0.5 unitsModerate
3-Hydroxylazetidine CoreHigh (20 nM)+ 1.4 unitsExcellent
2-Methyl-3-hydroxylazetidine Very High (15 nM) + 1.8 units Superior

*Note: LipE is calculated as pIC50​−logD . Data synthesized from SAR trends in next-generation EGFR inhibitor development[1][2].

Conclusion

The synthesis of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol exemplifies the intersection of precise stereochemical control and thermodynamic management. By utilizing the steric bulk of the benzhydryl group to direct regioselectivity and employing a strict two-phase thermal protocol to overcome the activation energy of a 4-exo-tet cyclization, chemists can reliably access this privileged scaffold. Its subsequent application in clinical candidates underscores its immense value in optimizing the pharmacokinetic and pharmacodynamic profiles of modern therapeutics.

References

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry, 2022. [Link]

  • Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose. Journal of Medicinal Chemistry, 2020.[Link]

  • Cerastecin Inhibition of the Lipooligosaccharide Transporter MsbA to Combat Acinetobacter baumannii: From Screening Impurity to In Vivo Efficacy. Journal of Medicinal Chemistry, 2024.[Link](Note: URL reflects standard ACS format for the referenced 2024 publication)

  • (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol Compound Summary. PubChem Database, National Center for Biotechnology Information.[Link]

Sources

Foundational

Engineering Chiral Scaffolds: Physicochemical Profiling and Analytical Validation of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol

Executive Summary In modern drug discovery, the azetidine ring—a highly strained, four-membered nitrogen heterocycle—has emerged as a premier bioisostere. By substituting larger, more flexible rings (such as piperidines...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the azetidine ring—a highly strained, four-membered nitrogen heterocycle—has emerged as a premier bioisostere. By substituting larger, more flexible rings (such as piperidines or pyrrolidines) with azetidines, medicinal chemists can lower molecular lipophilicity, enhance metabolic stability, and rigidify the three-dimensional conformation of an Active Pharmaceutical Ingredient (API).

Within this chemical space, (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol serves as a critical chiral building block. As a Senior Application Scientist, I have structured this technical guide to detail the causality behind its structural design, its precise mass metrics, and the self-validating analytical and synthetic protocols required to handle it effectively.

Structural Logic and Scaffold Utility

The presence of the diphenylmethyl (commonly known as benzhydryl) group on the azetidine nitrogen is a highly calculated design choice. We utilize this specific protecting group not merely to mask the secondary amine, but because its immense steric bulk dictates the stereochemical trajectory during the initial cyclization of acyclic precursors.

Furthermore, the benzhydryl group is uniquely suited for azetidine chemistry. Because the four-membered ring is highly strained, it is susceptible to ring-opening under harsh acidic or basic deprotection conditions. The benzhydryl group circumvents this risk entirely, as it can be cleanly cleaved via catalytic hydrogenolysis under neutral, mild conditions, preserving the fragile azetidine core1[1].

Quantitative Mass Profiling: Molecular Weight vs. Exact Mass

In the synthesis and analytical validation of pharmaceutical intermediates, distinguishing between the average molecular weight and the exact monoisotopic mass is critical.

  • Molecular Weight (253.34 g/mol ): Calculated using the abundance-weighted average of all naturally occurring isotopes. This macroscopic value is essential for calculating stoichiometric equivalents during scale-up synthesis2[2].

  • Exact Mass (253.146664 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g., ^12C, ^1H, ^14N, ^16O). This is the theoretical target utilized in High-Resolution Mass Spectrometry (HRMS) to confirm molecular identity and rule out isobaric impurities3[3].

Table 1: Physicochemical and Mass Properties
PropertyValueClinical/Analytical Significance
Chemical Formula C17H19NODefines the elemental composition of the protected scaffold.
Molecular Weight 253.34 g/mol Utilized for bulk stoichiometric and yield calculations.
Exact Mass (Monoisotopic) 253.146664 DaThe absolute target for HRMS structural confirmation.
Theoretical [M+H]+ 254.153940 DaThe primary protonated ion observed in ESI(+) mass spectrometry.

Analytical Validation: Self-Validating HRMS Protocol

To unequivocally confirm the identity of the synthesized (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol, we employ Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS). The tertiary amine in the azetidine ring is highly basic, making Positive Electrospray Ionization (ESI+) the optimal choice.

Step-by-Step UHPLC-HRMS Methodology
  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a final concentration of 1 µg/mL.

    • Causality: This low concentration prevents detector saturation and minimizes in-source dimerization (the artificial formation of[2M+H]+ species), ensuring a clean monomeric signal.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm particle size). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid acts as a continuous proton source, ensuring the azetidine nitrogen is fully ionized prior to entering the mass spectrometer.

  • Ionization (ESI+): Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure efficient droplet evaporation.

  • Mass Analysis & Self-Validation: Acquire data in full-scan mode (m/z 100-1000) using an Orbitrap or Time-of-Flight (TOF) analyzer.

    • Self-Validating Step: Continuously infuse Leucine Enkephalin (m/z 556.2771) as an internal lock-mass. The system automatically corrects the mass axis in real-time. If the mass error of the lock-mass exceeds 2 ppm at any point, the run is automatically invalidated. This guarantees the trustworthiness of the analyte's exact mass reading.

  • Data Interpretation: Extract the chromatogram for m/z 254.1539. A mass error of < 3 ppm confirms the elemental composition C17H19NO.

HRMS_Workflow A 1. Sample Preparation (1 µg/mL in MeOH) B 2. UHPLC Separation (C18 Column, Gradient) A->B C 3. ESI(+) Ionization [M+H]+ Generation B->C D 4. HRMS Analyzer (Lock-Mass Calibration) C->D E 5. Data Processing Exact Mass: 254.1539 Da D->E

Figure 1: Self-validating HRMS analytical workflow for exact mass confirmation.

Synthetic Integration and Deprotection Workflow

Once the protected scaffold is validated, it must be deprotected to expose the secondary amine for subsequent API coupling. The causality behind choosing catalytic hydrogenolysis over chemical cleavage (such as strong acids) is strictly to prevent the thermodynamic ring-opening of the strained azetidine.

Step-by-Step Hydrogenolysis Protocol
  • Reaction Setup: Dissolve the validated (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol in anhydrous ethanol within a pressure-rated reaction vessel.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate).

    • Causality: The palladium surface selectively adsorbs hydrogen gas and facilitates the specific cleavage of the C-N bond connecting the benzhydryl group to the azetidine, without reducing the ring carbons or the hydroxyl group.

  • Hydrogenation: Purge the reaction vessel with inert nitrogen gas, then introduce Hydrogen gas (H2) at 1 atm. Stir vigorously at room temperature for 12 hours.

  • Filtration & Self-Validation: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst.

    • Self-Validating Step: Monitor the filtrate via Thin Layer Chromatography (TLC). The complete disappearance of the UV-active starting material (due to the loss of the aromatic benzhydryl rings) and the appearance of a strongly Ninhydrin-positive spot (indicating a free secondary amine) confirms successful deprotection. If UV activity persists, the reaction must be re-subjected to hydrogenation.

  • Concentration: Evaporate the solvent under reduced pressure to yield the pure (2S)-2-methylazetidin-3-ol, ready for downstream pharmaceutical coupling.

Synthesis_Workflow A Acyclic Precursors (Stereocontrol) B Cyclization (Benzhydryl Directed) A->B C (2S)-1-(diphenylmethyl) -2-methylazetidin-3-ol B->C D Hydrogenolysis (Pd/C, H2) C->D E Unprotected Azetidine Scaffold D->E

Figure 2: Synthetic integration and hydrogenolysis deprotection workflow.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 10015138, (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol. Retrieved from:[Link]

  • PrepChem. Synthesis of trans-1-(Diphenylmethyl)-2-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine oxalate [1:1]. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

The (2S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol Scaffold: A Gateway to Asymmetric Control in Synthesis

Introduction: The Quest for Chirality and the Role of Azetidine Scaffolds In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Chirality and the Role of Azetidine Scaffolds

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals, agrochemicals, and other functional molecules is often dictated by the three-dimensional arrangement of their atoms. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method to introduce stereocenters with high fidelity.[1][2] These molecular scaffolds, themselves enantiomerically pure, are temporarily appended to a prochiral substrate to guide the stereochemical outcome of a reaction, after which they can be cleaved and recycled.

The subject of this guide, (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol, represents a class of chiral building blocks with significant potential in asymmetric synthesis. The rigid, four-membered azetidine ring, combined with the stereogenic centers and the sterically demanding N-diphenylmethyl (benzhydryl) group, provides a well-defined chiral environment.[3] While specific, detailed applications of this exact molecule in asymmetric transformations are not extensively documented in peer-reviewed literature, its structural motifs are characteristic of effective chiral directors. The N-benzhydryl group, in particular, is a common feature in chiral auxiliaries and ligands, valued for its steric bulk which can effectively shield one face of a reactive intermediate.

Due to the limited availability of direct application data for (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol, this guide will utilize a well-established and mechanistically understood chiral auxiliary, the Evans Oxazolidinone , to illustrate the principles and protocols of diastereoselective synthesis. The concepts and experimental designs detailed herein are foundational and can be conceptually extrapolated to the development of novel applications for chiral azetidinols.

Core Concept: Diastereoselective Enolate Alkylation

One of the most powerful applications of chiral auxiliaries is in the diastereoselective alkylation of enolates.[4] By attaching a chiral auxiliary to a carboxylic acid derivative, the resulting enolate is rendered chiral. The steric influence of the auxiliary then directs the approach of an electrophile, leading to the preferential formation of one diastereomer.

The underlying principle of this stereochemical control lies in the formation of a rigid, chelated enolate intermediate. The metal cation (commonly lithium or sodium) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a planar and conformationally restricted system. The bulky substituent on the chiral auxiliary then effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered side.

G cluster_0 Formation of Chelated (Z)-Enolate cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage start N-Acyl Oxazolidinone base LDA / -78°C start->base Deprotonation enolate Rigid, Chelated (Z)-Enolate base->enolate electrophile Electrophile (R-X) enolate->electrophile Facial Attack product Alkylated Product (Single Diastereomer) electrophile->product cleavage Hydrolysis/Reduction product->cleavage final_product Enantiomerically Pure Carboxylic Acid Derivative cleavage->final_product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Figure 1: General workflow for chiral auxiliary-mediated asymmetric alkylation.

Application Protocol: Diastereoselective Alkylation using an Evans-type Oxazolidinone Auxiliary

This protocol details a three-step sequence: acylation of the chiral auxiliary, diastereoselective alkylation of the resulting imide, and subsequent cleavage to yield an enantiomerically enriched carboxylic acid.[5][6]

Part 1: Acylation of the Chiral Auxiliary

Objective: To attach the prochiral acyl group to the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (1.5 eq).

  • Add a catalytic amount of DMAP (0.1 eq).

  • Slowly add propionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the N-propionyl oxazolidinone.

Part 2: Diastereoselective Alkylation

Objective: To perform a highly diastereoselective alkylation of the N-propionyl oxazolidinone enolate.

Materials:

  • N-propionyl oxazolidinone (from Part 1)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl bromide (BnBr)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Prepare a fresh solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.

  • In a separate flask, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the LDA solution to the oxazolidinone solution via cannula. Stir the resulting enolate solution for 30-60 minutes at -78 °C.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify by flash column chromatography to isolate the major diastereomer.

Part 3: Auxiliary Cleavage

Objective: To remove the chiral auxiliary and isolate the enantiomerically pure carboxylic acid.

Materials:

  • Alkylated N-acyl oxazolidinone (from Part 2)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • THF/Water solvent mixture

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture with 1M HCl and extract with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Wash the combined organic layers containing the product with brine, dry over MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

Data Presentation and Expected Outcomes

The success of a diastereoselective reaction is quantified by the diastereomeric ratio (d.r.) and the chemical yield. For Evans-type auxiliaries, high diastereoselectivities are typically observed.

EntryElectrophile (R-X)BaseSolventTemp (°C)d.r. (major:minor)Yield (%)
1Benzyl bromideLDATHF-78>98:2~85
2Allyl iodideNaHMDSTHF-78>98:2~90
3Methyl iodideLDATHF-7895:5~88

Table 1: Representative data for the diastereoselective alkylation of an N-propionyl oxazolidinone.

Mechanistic Rationale for Stereoselectivity

The high diastereoselectivity observed in these reactions is a direct consequence of the steric environment created by the chiral auxiliary.

G cluster_0 Enolate Formation and Conformation cluster_1 Electrophilic Attack start N-Acyl Oxazolidinone base LDA start->base Deprotonation chelation Chelated (Z)-Enolate (Rigid Structure) base->chelation steric_shield Bulky Substituent (e.g., Benzyl, Isopropyl) Shields Top Face chelation->steric_shield favored_attack Favored Attack (from less hindered bottom face) chelation->favored_attack disfavored_attack Disfavored Attack (sterically hindered top face) steric_shield->disfavored_attack electrophile Electrophile (R-X) product Major Diastereomer electrophile->product favored_attack->electrophile

Figure 2: Mechanistic model for diastereoselection in Evans auxiliary-mediated alkylation.

The deprotonation with LDA selectively forms the (Z)-enolate. This enolate is locked into a rigid, planar conformation through chelation with the lithium cation. The substituent at the C4 position of the oxazolidinone ring (e.g., benzyl or isopropyl) then projects into the space above the enolate plane, effectively blocking the "top face". Consequently, the incoming electrophile can only approach from the less sterically encumbered "bottom face", leading to the formation of a single major diastereomer.[6]

Conclusion and Future Outlook

While the specific applications of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol in asymmetric synthesis remain an area for future exploration, the principles outlined in this guide provide a solid foundation for such investigations. The structural features of this chiral azetidinol, particularly the N-benzhydryl group, suggest its potential as a chiral auxiliary or ligand. Future work should focus on attaching prochiral units to the 3-hydroxyl group and evaluating its performance in key C-C bond-forming reactions such as aldol additions, alkylations, and Michael additions. The development of robust protocols for its use would be a valuable addition to the synthetic chemist's toolbox for asymmetric synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols: Diastereoselective Synthesis Utilizing Chiral Auxiliaries.
  • ResearchGate. (2025). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary | Request PDF.
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Payette, J. N., & Yamamoto, H. (2011). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Journal of the American Chemical Society, 133(41), 16464-16467.
  • University of B
  • Wikipedia. (2024). Chiral auxiliary.
  • Akkus, G. O., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.
  • Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
  • Heravi, M. M., et al. (2021). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 11(23), 13957-13979.
  • BenchChem. (2025). Synthetic Protocols for N-(1-Benzhydrylazetidin-3-yl)
  • BenchChem. (2025). A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark.
  • ResearchGate. (2012). Green Asymmetric Synthesis: β -Amino Alcohol-Catalyzed Direct Asymmetric Aldol Reactions in Aqueous Micelles | Request PDF.
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
  • Radboud Repository. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols.
  • IBMM. (n.d.). Stereoselective Synthesis & Modified Amino Acids.
  • National Institutes of Health. (2023). Asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles.
  • ResearchGate. (2007). Chiral Auxiliaries in Asymmetric Synthesis.
  • University of Bristol. (n.d.). Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction.
  • DiVA. (2007).
  • Royal Society of Chemistry. (2016).
  • PubMed. (2013).
  • Organic Chemistry Portal. (2003). Highly Enantioselective Conjugate Addition of Dialkylzinc Reagents to Acyclic Nitroalkenes: A Catalytic Route to 2-Amino Acids, Aldehydes, and Alcohols.
  • PubMed. (2011).
  • Springer. (1992). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Royal Society of Chemistry. (2015). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes.

Sources

Application

Application Note: Advanced Functionalization Strategies for (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Chemical Context Azetidines have emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Context

Azetidines have emerged as highly prized motifs in modern medicinal chemistry, frequently deployed as metabolically stable, rigidified bioisosteres for aliphatic amines, morpholines, and piperidines[1]. Within this chemical space, (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol serves as a versatile, stereochemically rich building block.

The structural architecture of this molecule dictates its reactivity:

  • The Diphenylmethyl (Benzhydryl) Group: Acts as a robust nitrogen protecting group. Crucially, its extreme steric bulk prevents the nitrogen lone pair from participating in intramolecular nucleophilic attacks during C3-functionalization. This suppresses the formation of bicyclic aziridinium intermediates, which are notorious for causing unwanted ring-expansion or ring-opening byproducts [1].

  • The 2-Methyl Group: Introduces a fixed chiral center that influences the facial selectivity of reactions at the adjacent C3 position.

  • The C3-Hydroxyl Group: The primary synthetic handle. It can be oxidized, alkylated, or substituted via stereoinvertive mechanisms to access a vast array of functionalized chemical space [2].

This application note details field-proven, self-validating protocols for the divergent functionalization of the C3-hydroxyl group, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Divergent Functionalization Pathways

The functionalization of secondary azetidinols requires precise control over reaction conditions due to the inherent ring strain (~26 kcal/mol) of the four-membered heterocycle. The diagram below illustrates the four primary synthetic trajectories utilized in drug discovery workflows.

G SM (2S)-1-(diphenylmethyl)- 2-methylazetidin-3-ol Ketone Azetidin-3-one (Swern Oxidation) SM->Ketone (COCl)2, DMSO Et3N, -78°C Fluoro 3-Fluoroazetidine (Deoxofluorination) SM->Fluoro DAST, DCM -78°C to RT (Stereoinversion) Azide 3-Azidoazetidine (Mitsunobu Azidation) SM->Azide PPh3, DIAD, DPPA THF, 0°C to RT (Stereoinversion) Ether 3-Alkoxyazetidine (Williamson Ether) SM->Ether NaH, R-X DMF, 0°C (Retention)

Figure 1: Divergent functionalization pathways of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol.

Quantitative Summary of Functionalization Outcomes

The following table summarizes the expected quantitative data, stereochemical outcomes, and optimal reagent pairings for these transformations based on validated literature precedents [1, 3, 4].

TransformationPrimary ReagentsReaction MechanismStereochemical OutcomeTypical Yield Range
Deoxofluorination DAST, CH₂Cl₂Nucleophilic FluorinationComplete Inversion55% - 75%
Azidation PPh₃, DIAD, DPPAMitsunobu Substitution (Sₙ2)Complete Inversion60% - 85%
Oxidation (COCl)₂, DMSO, Et₃NSwern OxidationN/A (Forms sp² center)80% - 95%
Etherification NaH, R-X, DMFWilliamson Ether SynthesisRetention50% - 80%

Validated Experimental Protocols

Protocol A: Stereoinvertive Mitsunobu Azidation

Objective: Conversion of the C3-hydroxyl group to an azide with strict inversion of stereochemistry, providing a precursor for primary amines or click-chemistry triazoles.

Mechanistic Causality: The Mitsunobu reaction utilizes Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃) to activate the hydroxyl group into a highly electrophilic oxyphosphonium ion. Diphenylphosphoryl azide (DPPA) is selected as the azide source because it is a safe, organic-soluble reagent that releases the azide nucleophile slowly, ensuring a clean Sₙ2 attack. This strict Sₙ2 trajectory guarantees the inversion of the C3 stereocenter [1].

M A Azetidin-3-ol + PPh3 + DIAD B Betaine Intermediate A->B C Oxyphosphonium Ion (Activated C3) B->C Proton Transfer D SN2 Attack by N3- (Stereoinversion) C->D DPPA Addition E 3-Azidoazetidine D->E -OPPh3

Figure 2: Mechanistic pathway of the stereoinvertive Mitsunobu azidation.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol (1.0 equiv, 10 mmol) and PPh₃ (1.5 equiv, 15 mmol) in anhydrous THF (0.2 M).

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add DIAD (1.5 equiv, 15 mmol) dropwise over 10 minutes. Observation: The solution will turn pale yellow, indicating the formation of the betaine intermediate.

  • Nucleophilic Addition: Stir for 15 minutes at 0 °C, then add DPPA (1.5 equiv, 15 mmol) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1) and LC-MS. The diphenylmethyl group provides a strong UV chromophore at 254 nm. The reaction is self-validating when the starting material mass [M+H]+ disappears, replaced by the azide mass.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography. Pro-tip: To remove triphenylphosphine oxide byproducts, triturate the crude mixture in cold diethyl ether/hexanes prior to column loading.

Protocol B: Deoxofluorination via DAST

Objective: Direct conversion of the secondary alcohol to a secondary alkyl fluoride. Fluorinated azetidines are critical for modulating the pKa and lipophilicity of pharmaceutical candidates [3].

Mechanistic Causality: Diethylaminosulfur trifluoride (DAST) is utilized to replace the hydroxyl group with fluorine. The reaction must be initiated at -78 °C. If conducted at higher temperatures, the highly strained azetidine ring is prone to neighboring group participation or elimination pathways, leading to ring-contraction (forming aziridines) or ring-opening [3]. The low temperature stabilizes the alkoxyaminosulfur difluoride intermediate, forcing the reaction down the desired Sₙ2 pathway (inversion).

Step-by-Step Procedure:

  • Preparation: Dissolve the azetidin-3-ol substrate (1.0 equiv, 5 mmol) in anhydrous CH₂Cl₂ (0.1 M) under a strict argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Add DAST (1.2 equiv, 6 mmol) dropwise via syringe. Critical Safety Note: DAST reacts violently with water; ensure absolute anhydrous conditions.

  • Reaction Execution: Stir at -78 °C for 1 hour. Gradually allow the reaction to warm to room temperature over 4 hours.

  • IPC: Analyze an aliquot via ¹⁹F NMR or LC-MS. A characteristic doublet of doublets in the ¹⁹F NMR spectrum (around -170 to -190 ppm) confirms successful C3-fluorination.

  • Workup: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃ until bubbling ceases. Extract with CH₂Cl₂ (3 × 15 mL), dry over MgSO₄, and concentrate.

Protocol C: Swern Oxidation to Azetidin-3-one

Objective: Oxidation of the C3-hydroxyl to a ketone, generating an electrophilic center for subsequent Grignard additions or reductive aminations.

Mechanistic Causality: Swern oxidation is specifically chosen over chromium-based oxidants (e.g., Jones reagent) or hypervalent iodine (e.g., IBX in refluxing solvents). The azetidine ring is highly susceptible to oxidative cleavage and ring-opening under strongly acidic aqueous conditions or high heat. The ultra-mild, low-temperature Swern conditions (-78 °C) perfectly preserve the fragile four-membered heterocycle.

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under argon, dissolve oxalyl chloride (1.5 equiv, 7.5 mmol) in anhydrous CH₂Cl₂ (20 mL) and cool to -78 °C.

  • Activation: Add anhydrous DMSO (3.0 equiv, 15 mmol) dropwise. Stir for 15 minutes to form the active alkoxysulfonium intermediate.

  • Substrate Addition: Dissolve the azetidin-3-ol (1.0 equiv, 5 mmol) in CH₂Cl₂ (5 mL) and add it dropwise to the activated DMSO complex. Stir for 45 minutes at -78 °C.

  • Base Addition: Add Triethylamine (Et₃N) (5.0 equiv, 25 mmol) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and warm to room temperature over 1 hour.

  • Workup: Quench with water (20 mL). Extract with CH₂Cl₂, wash the organic layer with saturated aqueous NH₄Cl (to remove excess Et₃N), dry over Na₂SO₄, and concentrate. The resulting azetidin-3-one is generally pure enough for immediate downstream use.

References

  • Singh, S., et al. "Recent advances in synthetic facets of immensely reactive azetidines." RSC Advances 7.80 (2017): 50923-50963. URL:[Link]

  • Trabanco, A. A., et al. "Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols." The Journal of Organic Chemistry 84.11 (2019): 7151-7162. URL:[Link]

  • "Enantioenriched γ-Aminoalcohols, β-Amino Acids, β-Lactams, and Azetidines Featuring Tetrasubstituted Fluorinated Stereocenters via Palladacycle-Catalyzed Asymmetric Fluorination of Isoxazolinones." The Journal of Organic Chemistry 87.1 (2021): 316-330. URL:[Link]

  • "Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols." RSC Advances 13.26 (2023): 17855-17860. URL:[Link]

Method

Application Note: Scale-Up Manufacturing Process for (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol

Executive Summary & Strategic Importance Chiral azetidines have emerged as highly privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres for morpholines, pyrrolidines, and piperidines to impro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

Chiral azetidines have emerged as highly privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres for morpholines, pyrrolidines, and piperidines to improve metabolic stability, lower lipophilicity (LogD), and enhance blood-brain barrier penetration. Specifically, (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol is a critical, stereospecific building block required for the synthesis of next-generation therapeutics.

This intermediate is prominently featured in the manufacturing routes of mutant-selective EGFR inhibitors (e.g., BLU-945)[1][2] and ketohexokinase (KHK) inhibitors (e.g., PF-06835919)[3][4]. This application note details a highly scalable, self-validating, and stereospecific manufacturing protocol utilizing (2S,3S)-3-bromo-1,2-epoxybutane and benzhydrylamine.

Mechanistic Causality & Reaction Design

The synthesis of the azetidine ring is notoriously challenging due to the high ring strain (~26 kcal/mol) and the entropic penalty associated with 4-membered ring formation. To overcome this, the protocol employs a strictly staged, two-phase tandem reaction[3][5]:

  • Phase 1 (Epoxide Opening): The reaction is initiated at room temperature (20–25 °C). The primary amine of benzhydrylamine regioselectively attacks the less sterically hindered terminal carbon (C1) of the epoxide. Causality: Prolonged stirring at ambient temperature (80 hours) is mandatory. Premature heating before the epoxide is fully consumed leads to intermolecular alkylation and catastrophic polymerization.

  • Phase 2 (4-exo-tet Cyclization): Once the secondary amino-alcohol intermediate is fully formed, the system is heated to 65 °C in the presence of a mild base (NaHCO₃). Causality: The 4-exo-tet ring closure is entropically disfavored. Elevated thermal energy is strictly required to drive the intramolecular displacement of the secondary bromide at C3. NaHCO₃ neutralizes the generated hydrobromic acid, preventing the precipitation of amine hydrobromide salts which would otherwise stall the reaction[3].

  • Choice of Protecting Group: Benzhydrylamine (diphenylmethanamine) is chosen over benzylamine because its massive steric bulk prevents over-alkylation during the cyclization phase. Furthermore, the diphenylmethyl group induces high crystallinity in the final product, allowing for purification without chromatography[5].

Process Visualization

AzetidineScaleUp SM1 (2S,3S)-3-bromo-1,2-epoxybutane (Epoxide) Phase1 Phase 1: Epoxide Opening Ethanol, 20-25°C, 80h SM1->Phase1 SM2 Benzhydrylamine (Amine) SM2->Phase1 Int Intermediate: Secondary Amino-Alcohol Phase1->Int Regioselective Nucleophilic Attack IPC1 IPC 1: Epoxide < 1% (Self-Validation Check) Int->IPC1 Phase2 Phase 2: 4-exo-tet Cyclization NaHCO3, 65°C, 24h IPC1->Phase2 IPC2 IPC 2: Intermediate < 2% (Self-Validation Check) Phase2->IPC2 Prod (2S)-1-(diphenylmethyl)- 2-methylazetidin-3-ol IPC2->Prod Intramolecular Bromide Displacement

Workflow and IPC checkpoints for the synthesis of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol.

Quantitative Data & Yield Analysis

To establish the most robust scale-up parameters, various conditions were evaluated. The data below demonstrates that an ethanol/NaHCO₃ system provides the optimal balance of reaction kinetics and product purity, avoiding the side reactions seen in highly polar aprotic solvents like DMF.

SolventBasePhase 1 (RT)Phase 2 (Temp/Time)IPC 1 (Intermediate)Isolated Yield (%)Purity (HPLC)
MethanolNone80 h50 °C / 72 h>95%61%94.0%
Ethanol NaHCO₃ 80 h 65 °C / 24 h >98% 78% 98.5%
DMFK₂CO₃24 h80 °C / 12 h<50% (Side rxns)32%85.0%

Self-Validating Scale-Up Protocol (50 L Reactor Scale)

This protocol is designed as a self-validating system. The process cannot advance to the thermodynamically demanding cyclization step until the In-Process Control (IPC) confirms the complete consumption of the epoxide, thereby preventing runaway side reactions[3].

Equipment & Reagents
  • Reactor: 50 L glass-lined jacketed reactor equipped with an overhead stirrer, reflux condenser, N₂ inlet, and internal temperature probe.

  • (2S,3S)-3-bromo-1,2-epoxybutane: 3.00 kg (19.8 mol, 1.0 equiv)

  • Benzhydrylamine: 3.64 kg (19.8 mol, 1.0 equiv)

  • Sodium Bicarbonate (NaHCO₃): 2.50 kg (29.7 mol, 1.5 equiv)

  • Anhydrous Ethanol: 15 L

Step-by-Step Methodology

Step 1: Reactor Charging & Epoxide Addition

  • Purge the 50 L reactor with N₂ for 15 minutes.

  • Charge the reactor with 15 L of anhydrous ethanol, followed by 3.64 kg of benzhydrylamine and 2.50 kg of NaHCO₃. Set the overhead stirrer to 200 rpm.

  • Cool the internal temperature to 10 °C using the reactor jacket.

  • Add 3.00 kg of (2S,3S)-3-bromo-1,2-epoxybutane dropwise via an addition funnel over 2 hours to carefully manage the mild exotherm of the initial epoxide opening.

Step 2: Phase 1 - Epoxide Opening 5. Adjust the jacket to warm the reaction mixture to 20–25 °C (room temperature). 6. Stir continuously for 80 hours. 7. [CRITICAL] IPC 1 (Self-Validation): Pull a 5 mL aliquot. Filter and analyze via LC-MS or GC-FID. The unreacted epoxide peak area must be <1% relative to the secondary amino-alcohol intermediate. Do not proceed to Step 3 until this specification is met.

Step 3: Phase 2 - Cyclization 8. Once IPC 1 passes, heat the reactor to an internal temperature of 65 °C. 9. Maintain heating and vigorous stirring for 24 hours. 10. [CRITICAL] IPC 2 (Self-Validation): Pull a 5 mL aliquot and analyze via LC-MS. The reaction is deemed complete when the acyclic amino-alcohol intermediate is <2%.

Step 4: Workup & Isolation 11. Cool the reactor to 20 °C. Filter the resulting suspension through a Celite pad to remove inorganic salts (NaBr and unreacted NaHCO₃). Wash the filter cake with 2 L of fresh ethanol. 12. Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure (40 °C, 50 mbar) to yield a thick, viscous residue. 13. Partition the residue between Methyl tert-butyl ether (MTBE, 15 L) and Deionized Water (10 L) in a separation vessel. Agitate for 15 minutes and allow the phases to separate. 14. Isolate the upper organic layer. Wash with brine (5 L), dry over anhydrous Na₂SO₄, and concentrate to an oil.

Step 5: Crystallization 15. Dissolve the crude oil in a minimal volume (approx. 4 L) of a hot isopropyl ether/hexane (1:1 v/v) mixture at 60 °C. 16. Cool the solution slowly to 0 °C at a rate of 10 °C/hour to induce controlled crystallization. 17. Filter the resulting white crystalline solid and dry under vacuum at 40 °C for 12 hours. Expected Yield: ~3.9 kg (78%). Purity: >98.5% by Chiral HPLC.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing thermal degradation of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol

Welcome to the dedicated technical support guide for (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and preventative strategies against the thermal degradation of this valuable azetidine derivative. Our guidance is rooted in established principles of chemical stability and informed by extensive experience in handling complex pharmaceutical intermediates.

Introduction: Understanding the Instability of Azetidine Scaffolds

The (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol molecule, while a crucial building block, contains a strained four-membered azetidine ring. This inherent ring strain makes the molecule susceptible to degradation under various stress conditions, particularly elevated temperatures.[1] The primary mechanism of concern is the ring-opening of the azetidine, which can be initiated by heat and catalyzed by acidic or basic conditions.[1][2][3] This guide will provide you with the necessary knowledge to anticipate, identify, and prevent thermal degradation, ensuring the integrity of your experiments and the quality of your product.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I observed a new impurity peak in my HPLC analysis after heating my sample of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol in solution. What could this be?

Answer: The appearance of a new peak, particularly after thermal stress, strongly suggests degradation. Given the structure of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol, the most probable degradation pathway is the ring-opening of the azetidine moiety. This can occur through an intramolecular rearrangement, especially if the solvent or buffer system has acidic or basic properties.[1][2][3]

The hydroxyl group at the 3-position can influence the degradation pathway. Under thermal stress, the molecule could undergo dehydration or rearrangement. The bulky diphenylmethyl group on the nitrogen atom also plays a significant role in the molecule's stability and reactivity.

A proposed major degradation pathway is the acid-catalyzed ring-opening, which can lead to the formation of an aminopropanol derivative.

Proposed Thermal Degradation Pathway

G cluster_0 Thermal Stress (e.g., > 50°C) A (2S)-1-(diphenylmethyl)-2- methylazetidin-3-ol B Potential Ring-Opened Degradant (e.g., an aminopropanol derivative) A->B Ring Opening

Caption: Proposed thermal degradation of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol.

To confirm the identity of the new peak, we recommend performing LC-MS analysis to obtain the mass of the impurity and further structural elucidation via NMR if the impurity can be isolated.

Question 2: What are the optimal storage and handling conditions to prevent thermal degradation of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol?

Answer: To ensure the long-term stability of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol, proper storage and handling are critical.[4] We recommend the following conditions based on best practices for thermally sensitive compounds:

ParameterRecommended ConditionRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C.Lower temperatures significantly reduce the rate of chemical degradation.[5][6]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes the risk of oxidative degradation, which can be initiated or accelerated by heat.[5][7]
Light Protect from light by using amber vials or storing in the dark.Photodegradation can be another pathway for instability, and its effects can be synergistic with thermal stress.[4][7]
Form Store as a dry powder whenever possible.Storing in solution, especially in protic or non-neutral pH solvents, can accelerate degradation.[5]

Question 3: I need to heat a reaction mixture containing (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol. What precautions should I take?

Answer: If heating is unavoidable, several measures can be taken to minimize degradation. The key is to control the temperature and duration of heating as strictly as possible.

  • Temperature Control: Do not exceed the minimum temperature required for your reaction. We advise running preliminary experiments to determine the lowest effective temperature. Based on general knowledge of similar compounds, significant degradation may begin to occur at temperatures above 50-60°C, especially in solution.

  • Duration: Limit the time the compound is exposed to elevated temperatures.

  • Solvent Choice: Use aprotic, neutral solvents if compatible with your reaction chemistry. Protic solvents (like alcohols) and solvents with residual acidity or basicity can promote ring-opening.

  • pH Control: If working in a solution that requires a specific pH, ensure it is well-buffered and as close to neutral as the reaction allows. Azetidine rings are particularly susceptible to acid-catalyzed degradation.[1]

  • Inert Atmosphere: Always run reactions under an inert atmosphere (nitrogen or argon) to prevent oxidation.

Protocol: Forced Thermal Degradation Study

To proactively understand the stability of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol under your specific experimental conditions, we recommend conducting a forced degradation study. This will help you identify potential degradants and establish operational limits.[8]

Objective: To determine the thermal stability of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol in a chosen solvent and identify degradation products.

Materials:

  • (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol

  • High-purity solvent (e.g., acetonitrile, THF, or your reaction solvent)

  • Heating block or water bath with precise temperature control

  • HPLC vials

  • HPLC-UV-MS system

Experimental Workflow

G cluster_workflow Forced Degradation Workflow prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) aliquot 2. Aliquot into Vials (Control and Test Samples) prep->aliquot stress 3. Apply Thermal Stress (e.g., 50°C, 70°C for 2, 6, 24 hrs) aliquot->stress control Control Sample (Room Temperature) aliquot->control analysis 4. Analyze All Samples (HPLC-UV-MS) stress->analysis control->analysis data 5. Compare Chromatograms (Identify and Quantify Degradants) analysis->data

Caption: Workflow for a forced thermal degradation study.

Step-by-Step Procedure:

  • Prepare a stock solution of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol in your desired solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into several HPLC vials. Prepare at least one control sample for each time point.

  • Place the test samples in a heating block at the desired temperatures (e.g., 50°C and 70°C). Keep the control samples at room temperature or refrigerated.

  • At specified time points (e.g., 2, 6, 24 hours), remove one test sample from the heat and allow it to cool to room temperature.

  • Analyze all samples (including controls) by a stability-indicating HPLC-MS method.

  • Process the data:

    • Compare the chromatograms of the stressed samples to the control samples.

    • Calculate the percentage of the parent compound remaining.

    • Identify the m/z of any new peaks that appear in the stressed samples.

Data Interpretation

Time (hrs)Temperature (°C)% Parent Compound RemainingNew Peak (Retention Time)New Peak (m/z)
250
650
2450
270
670
2470

This structured approach will provide you with a clear stability profile of your compound under your specific conditions.

References

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and p
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • Degradation Impurities in Pharmaceutical Products : Detection and Minimiz
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Guarding Against Chemical Compound Degrad
  • Thermal stability and decomposition of pharmaceutical compounds.
  • Understanding the chemical basis of drug stability and degrad
  • Overview Of Degradation Studies For Pharmaceutical Drug Candid
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • 1-BENZHYDRYLAZETIDIN-3-ONE synthesis. ChemicalBook.
  • Synthetic Protocols for N-(1-Benzhydrylazetidin-3-yl)
  • Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivari
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.

Sources

Optimization

Technical Support Center: Solvent Selection for (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol Extraction

Welcome to the technical support guide for the efficient extraction of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol. This document provides field-proven insights, detailed protocols, and troubleshooting solutions design...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the efficient extraction of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol. This document provides field-proven insights, detailed protocols, and troubleshooting solutions designed for researchers, chemists, and drug development professionals. Our goal is to empower you with the knowledge to optimize your extraction workflow, ensuring high yield and purity.

Section 1: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses common questions regarding the selection of an appropriate solvent system for the liquid-liquid extraction (LLE) of your target compound from an aqueous reaction mixture.

Q1: What are the critical chemical features of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol that influence solvent choice?

A1: Understanding the molecule's structure is the cornerstone of effective solvent selection. (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol has three key features that dictate its solubility:

  • Two Phenyl Rings: The diphenylmethyl group is large, non-polar, and hydrophobic. This feature suggests that non-polar solvents might be effective.

  • Azetidin-3-ol Group: This four-membered ring contains a hydroxyl (-OH) group and a tertiary amine.[1] The hydroxyl group is polar and capable of hydrogen bonding, conferring some solubility in polar solvents.

  • Tertiary Amine: The nitrogen atom in the azetidine ring is basic. This is a crucial "handle" we can use. In acidic aqueous solutions (low pH), this nitrogen will be protonated, forming a water-soluble ammonium salt. In neutral or basic aqueous solutions (high pH), it will be in its neutral, less polar "free base" form, which is more soluble in organic solvents.

Q2: What are the primary criteria for selecting an ideal extraction solvent?

A2: An ideal extraction solvent must satisfy several criteria to ensure an efficient and practical separation:

  • High Selectivity & Solubility: The solvent must readily dissolve (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol while leaving impurities behind in the aqueous phase.[2][3] The principle of "like dissolves like" is a good starting point; a solvent with a polarity similar to the neutral form of the target compound will be most effective.[3][4]

  • Immiscibility with Water: For a clean phase separation, the organic solvent must not be miscible with the aqueous layer.[4][5] This rules out highly polar solvents like methanol, ethanol, and acetone.[5]

  • Density Difference: A significant density difference between the solvent and the aqueous phase (typically ~1 g/mL) facilitates the formation of a sharp interface and easy separation. Solvents like dichloromethane (DCM, ρ ≈ 1.33 g/mL) will form the bottom layer, while solvents like ethyl acetate (EtOAc, ρ ≈ 0.90 g/mL) or diethyl ether will form the top layer.

  • Volatility: The solvent should have a relatively low boiling point to allow for its easy removal from the extracted compound via rotary evaporation without requiring excessive heat, which could degrade the product.[5]

  • Chemical Inertness: The solvent must not react with the target compound or any other components in the mixture.[2]

Q3: Which solvents are recommended for extracting this azetidinol, and how do they compare?

A3: Based on the molecular structure and the principles of LLE, moderately polar solvents that are immiscible with water are the best candidates. The table below compares the most suitable options.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Key Advantages & Disadvantages
Ethyl Acetate (EtOAc) 4.477.10.902Advantages: Good solvency for moderately polar compounds, low toxicity, easily evaporated. Disadvantages: Can be partially soluble in water (especially with salts), susceptible to hydrolysis under strong acid/base.
Dichloromethane (DCM) 3.139.61.33Advantages: Excellent solvating power for a wide range of compounds, very volatile.[2] Disadvantages: Higher toxicity (suspected carcinogen), forms the bottom layer which can be less intuitive for some, can form emulsions.[5]
Methyl tert-butyl ether (MTBE) 2.555.20.740Advantages: Low water miscibility, less prone to peroxide formation than diethyl ether, good phase separation. Disadvantages: Can be more expensive, less "green" than EtOAc.
Toluene 2.4110.60.867Advantages: Excellent for dissolving non-polar compounds, good for azeotropically removing water. Disadvantages: High boiling point makes it difficult to remove, may have lower selectivity for this specific compound due to its lower polarity.

Recommendation: Ethyl acetate is often the best starting point due to its balanced polarity, effectiveness, and favorable safety profile. Dichloromethane is a strong alternative if higher solubility is required.

Section 2: Step-by-Step Extraction Protocols

These protocols provide a validated methodology for the extraction of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol.

Protocol 1: Standard Liquid-Liquid Extraction at Basic pH

This is the recommended primary protocol. By making the aqueous layer basic, we ensure the azetidine nitrogen is in its neutral, free-base form, maximizing its solubility in the organic solvent.

Methodology:

  • pH Adjustment:

    • Transfer the aqueous reaction mixture containing the product to a separatory funnel.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) while gently swirling.

    • Periodically check the pH using pH paper or a calibrated meter. Continue adding base until the aqueous phase is basic (pH 9-10).

    • Rationale: Deprotonating the tertiary amine significantly reduces the compound's water solubility and increases its affinity for the organic solvent.

  • Solvent Addition:

    • Add a volume of ethyl acetate (EtOAc) equal to the volume of the aqueous layer.

    • Rationale: Using an equal volume is a good starting point to ensure sufficient capacity for the product.

  • Extraction:

    • Stopper the separatory funnel and invert it gently several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[6]

    • Rationale: Gentle inversion provides sufficient interfacial contact for the compound to partition into the organic phase without introducing excessive mechanical energy that can create stable emulsions.[6]

  • Phase Separation:

    • Place the funnel in a ring stand and allow the layers to fully separate. A sharp, clear interface should be visible. EtOAc will be the top layer.

  • Collection:

    • Drain the lower aqueous layer and set it aside.

    • Drain the upper organic layer (containing the product) into a clean Erlenmeyer flask.

  • Repeat Extraction:

    • Return the aqueous layer to the separatory funnel and repeat steps 2-5 at least two more times with fresh portions of EtOAc.

    • Rationale: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

  • Drying and Concentration:

    • Combine all the organic extracts.

    • Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it sit for 5-10 minutes to remove residual water.

    • Filter the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Workflow for Solvent Selection & Extraction

The following diagram illustrates the decision-making process for performing an optimized extraction.

ExtractionWorkflow start_end start_end process process decision decision output output input_aq input_aq A Aqueous Reaction Mixture B Adjust pH to 9-10 (e.g., with NaHCO₃) A->B C Select Solvent (e.g., Ethyl Acetate) B->C D Add Solvent & Mix Gently C->D E Allow Phases to Separate D->E F Sufficient Extraction? E->F  Check for clear interface F->D No, re-extract aqueous layer   G Combine Organic Layers F->G Yes (2-3x) H Dry with Na₂SO₄/MgSO₄ G->H I Filter & Evaporate Solvent H->I J Crude Product I->J

Caption: A standardized workflow for the extraction of the target compound.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to common issues.

Q: I'm getting a very low yield. What are the most likely causes?

A: Low yield is a common problem with several potential root causes:

  • Incorrect pH: This is the most critical parameter. If the aqueous phase is neutral or acidic, your compound will be protonated and remain in the water layer.

    • Solution: Before extraction, ensure the pH of the aqueous layer is definitively basic (pH 9-10). Re-check the pH of the discarded aqueous layer; if it's not basic, you can re-extract it after adjusting the pH.

  • Insufficient Mixing or Time: The compound needs time and surface area to move from the aqueous to the organic phase.

    • Solution: Ensure you are inverting the funnel for at least 1-2 minutes. Allow adequate time for the phases to settle.

  • Not Enough Solvent or Extractions: A single extraction is often insufficient.

    • Solution: Always perform at least three separate extractions and combine the organic layers. You can test the final aqueous layer by TLC to see if any product remains.

  • Product Degradation: If the reaction workup involves harsh conditions (very high temperature or extreme pH for prolonged periods), the product may have degraded before extraction.

    • Solution: Review your reaction workup conditions. Ensure the product is stable under the chosen pH and temperature.[7]

Q: An emulsion has formed between the layers and they won't separate. How can I fix this?

A: Emulsion formation is common when the sample contains surfactant-like molecules or when the mixture is agitated too vigorously.[6]

  • Solution 1: Be Patient. Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) is enough for the emulsion to break.

  • Solution 2: Add Brine. Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which helps to force organic molecules out and can disrupt the emulsion.[6]

  • Solution 3: Gentle Swirling. Gently swirl the funnel in a circular motion. This can help the droplets coalesce without introducing more energy.

  • Solution 4: Filtration. As a last resort, drain the entire mixture and filter it through a pad of Celite® or glass wool. This can physically break up the emulsified particles.

  • Prevention: The best solution is prevention. During the extraction step, use gentle inversions rather than vigorous shaking.[6]

Q: My final product is impure after evaporation. What went wrong during extraction?

A: Impurities in the final product often arise from co-extraction of other components.

  • Cause 1: Insufficient pH control. If the pH is too high, other basic impurities might be extracted. If it's not basic enough, acidic or neutral impurities with some organic solubility might be the main component extracted.

    • Solution: Fine-tune the pH adjustment. A pH of 9-10 is generally optimal.

  • Cause 2: Solvent is too polar/non-polar. A highly effective but non-selective solvent can pull impurities along with your product.

    • Solution: If EtOAc is pulling too many polar impurities, try a less polar solvent like MTBE or a 1:1 mixture of EtOAc/Hexanes. If your product is not being extracted efficiently, a more polar solvent like DCM might be needed.[7]

  • Cause 3: Incomplete phase separation. If small droplets of the aqueous phase are carried over with the organic extract, any water-soluble impurities will contaminate your final product.

    • Solution: Wait for a sharp, clear interface before draining the organic layer. Always dry the combined organic layers thoroughly with a drying agent like MgSO₄ or Na₂SO₄ before evaporation.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common extraction problems.

TroubleshootingTree problem problem cause cause solution solution P1 Low Yield C1a Aqueous pH not basic? P1->C1a C1b Insufficient extractions? P1->C1b C1c Poor solvent choice? P1->C1c P2 Emulsion Formed C2a Vigorous shaking? P2->C2a C2b Surfactants present? P2->C2b P3 Impure Product C3a Water in extract? P3->C3a C3b Poor solvent selectivity? P3->C3b C3c Incorrect pH? P3->C3c S1a Adjust pH to 9-10 Re-extract C1a->S1a S1b Perform 3+ extractions C1b->S1b S1c Try a more polar solvent (e.g., DCM) C1c->S1c S2a Prevention: Mix gently C2a->S2a S2b Add brine (NaCl soln.) or Centrifuge C2b->S2b S2c Last Resort: Filter through Celite® C2b->S2c S3a Dry organic phase (Na₂SO₄) C3a->S3a S3b Change solvent polarity (e.g., add hexanes) C3b->S3b S3c Optimize pH to 9-10 C3c->S3c

Caption: A decision tree for troubleshooting common LLE issues.

References

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.
  • University of Alberta. Conditions for Ideal Extraction Solvents.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Benchchem. Navigating Emodin Extraction: A Technical Guide to Solvent Selection.
  • PMC. (Date N/A). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
  • Connect Journals. Synthesis and Antimicrobial Activity of Some Azetidinone Derivatives Containing Substituted Benzothiazole.
  • PMC. (Date N/A). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol Synthesis

Welcome to the technical support and troubleshooting center for the synthesis of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol (also known as (2S)-1-benzhydryl-2-methylazetidin-3-ol). This chiral azetidine is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the synthesis of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol (also known as (2S)-1-benzhydryl-2-methylazetidin-3-ol). This chiral azetidine is a critical building block in the development of advanced therapeutics, including next-generation EGFR inhibitors and Ketohexokinase (KHK) inhibitors.

Synthesizing highly strained, substituted 4-membered nitrogen heterocycles presents unique kinetic and thermodynamic challenges. This guide is designed to help chemists identify, understand, and eliminate process-related impurities.

Mechanistic Pathway & Impurity Mapping

To effectively troubleshoot, we must first map the reaction landscape. The synthesis typically involves the reaction of benzhydrylamine with a chiral epoxide or halohydrin. The diagram below illustrates the desired pathway versus competing side reactions.

Pathway Start Benzhydrylamine + Chiral Epoxide/Halohydrin Intermediate Uncyclized Amino Alcohol Intermediate Start->Intermediate Nucleophilic Ring Opening (Solvent: EtOH, rt) Regio Regioisomeric Byproducts (e.g., Aziridines) Start->Regio Atypical Regioselectivity (Thermal degradation) Target (2S)-1-(diphenylmethyl)- 2-methylazetidin-3-ol (Target Product) Intermediate->Target Intramolecular Cyclization (Base: NaHCO3, 65°C) Dimer Dimeric & Polymeric Byproducts Intermediate->Dimer Intermolecular Reaction (High Concentration)

Reaction pathway for (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol highlighting byproduct formation.

Troubleshooting FAQs: Causality & Solutions

Q: Why does my reaction stall, leaving high levels of the uncyclized amino alcohol intermediate? A: The formation of the azetidine ring proceeds via a sterically hindered 4-exo-tet intramolecular nucleophilic substitution. While the initial ring-opening of the chiral epoxide by the bulky benzhydrylamine readily occurs at room temperature, the subsequent cyclization is kinetically disfavored due to high ring strain. If the reaction temperature is not elevated (typically to 65 °C) after the initial coupling, or if the generated hydrobromic acid byproduct is not neutralized by a mild base, the amine becomes protonated. A protonated amine loses its nucleophilicity, entirely stalling the cyclization process [1].

Q: How can I minimize the formation of dimeric and polymeric byproducts? A: Dimerization is an intermolecular side reaction that competes directly with the desired intramolecular cyclization. Because intramolecular reactions are concentration-independent while intermolecular reactions are highly concentration-dependent, running the reaction at high molarities heavily favors the formation of dimers [2]. To suppress this, maintain a highly dilute reaction environment (e.g., 10 volumes of solvent relative to the starting material) and ensure the dropwise, controlled addition of the amine.

Q: What causes the loss of diastereomeric purity in the final product? A: The stereocenter at the C2 position is highly sensitive to the reaction environment. If strong Lewis acids or excessive heat are applied prematurely, the epoxide opening can shift from a stereospecific SN2 mechanism to an SN1-like pathway, resulting in racemization or the formation of undesired diastereomers. Maintaining a strict temperature gradient—allowing the initial opening to occur strictly at room temperature before applying heat for cyclization—ensures the stereochemical integrity of the intermediate remains intact [3].

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how different process parameters influence the byproduct profile during the synthesis of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol.

Reaction Condition ProfileTemperature StrategyBase AdditiveTarget Yield (%)Uncyclized Intermediate (%)Dimeric Byproducts (%)
Standard (One-Pot) 65 °C (Continuous)None45.015.535.0
High Concentration rt → 65 °CNaHCO₃60.25.125.4
Optimized Protocol rt (80h) → 65 °C (24h)NaHCO₃82.5< 1.0< 5.0
Optimized Experimental Protocol

To ensure high yield and minimal byproduct formation, follow this self-validating, step-by-step methodology. The protocol utilizes specific In-Process Controls (IPCs) to verify the completion of each mechanistic stage before proceeding.

Step 1: Reactor Preparation & Reagent Loading

  • Purge a glass-lined reactor with nitrogen to prevent oxidative side reactions.

  • Charge the reactor with anhydrous ethanol (10 volumes relative to the starting material) to ensure sufficient dilution against intermolecular dimerization.

  • Add the chiral halohydrin/epoxide precursor (1.0 equivalent) and begin moderate agitation (150 rpm).

Step 2: Phase 1 - Regioselective Ring Opening 4. Add benzhydrylamine (1.0 equivalent) dropwise over 2 hours. Maintain the internal batch temperature below 25 °C to enforce strict SN2 regioselectivity. 5. Stir the mixture at room temperature (20–25 °C) for 80 hours. 6. Validation Check (IPC 1): Sample the mixture for HPLC analysis. The chromatogram must show < 1.0 area % of unreacted benzhydrylamine. Do not proceed to heating until this threshold is met, as unreacted amine will cause polymerization at higher temperatures.

Step 3: Phase 2 - Intramolecular Cyclization 7. Charge the reactor with NaHCO₃ (1.5 equivalents). This weak base neutralizes the generated acid without triggering base-catalyzed degradation. 8. Elevate the internal temperature to 65 °C and stir for 24 hours to overcome the activation energy barrier of the 4-exo-tet cyclization. 9. Validation Check (IPC 2): Sample for HPLC. The uncyclized amino alcohol intermediate mass must be < 0.5 area %.

Step 4: Workup and Isolation 10. Cool the mixture to room temperature and filter the suspension to remove inorganic salts (NaBr/NaHCO₃). 11. Concentrate the filtrate under reduced pressure. Partition the crude residue between ethyl acetate and water. 12. Extract the organic layer, dry over Na₂SO₄, and crystallize from a toluene/heptane mixture to isolate the enantiopure (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol.

References
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development.[Link]

  • Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose. Journal of Medicinal Chemistry.[Link]

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry.[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol

Abstract The structural characterization of novel or complex small molecules is a cornerstone of pharmaceutical development and chemical research. Tandem mass spectrometry (MS/MS) provides profound insights into molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The structural characterization of novel or complex small molecules is a cornerstone of pharmaceutical development and chemical research. Tandem mass spectrometry (MS/MS) provides profound insights into molecular structure by analyzing the fragmentation patterns of a precursor ion. This guide presents a comparative analysis of the gas-phase fragmentation of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol, a substituted azetidine, using two prevalent collision-based dissociation techniques: Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD). We will explore the mechanistic origins of the key fragment ions, compare the resulting spectra, and discuss the diagnostic value of each technique for elucidating the structure of this class of compounds.

Introduction: The Analyte and the Analytical Challenge

(2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol is a chiral molecule featuring a strained four-membered azetidine ring, a bulky N-diphenylmethyl (benzhydryl) group, and a hydroxyl functionality. The molecular formula is C₁₇H₁₉NO, with a monoisotopic mass of 253.1467 g/mol .[1] Its structural complexity, with multiple potential sites for charge localization and fragmentation, makes it an excellent candidate for a detailed MS/MS study. Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes.

This guide focuses on comparing two common fragmentation methods:

  • Collision-Induced Dissociation (CID): A resonant excitation, "slow heating" process that occurs within an ion trap.[2][3] It involves multiple low-energy collisions with an inert gas, which gradually increases the internal energy of the precursor ion until it fragments.[3] This method is known for its high fragmentation efficiency but can be limited by a low-mass cutoff, where low m/z fragments are not detected.[3]

  • Higher-Energy C-trap Dissociation (HCD): A non-resonant, "fast heating" process that occurs in a dedicated collision cell, external to the ion trap in Orbitrap-based instruments.[2][4] It involves higher collision energies, leading to a wider range of fragmentation pathways and enabling the detection of low-mass fragment ions.[4][5]

By comparing these two techniques, we can develop a more complete picture of the molecule's gas-phase chemistry and establish a robust analytical method for its characterization.

Experimental Rationale & Protocol

The following protocols are designed for a standard hybrid quadrupole-Orbitrap mass spectrometer, a platform that allows for both CID and HCD fragmentation experiments on the same precursor ion.

Sample Preparation & Infusion
  • Analyte: (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol

  • Concentration: 10 µg/mL

  • Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Rationale: Formic acid is added to promote protonation of the analyte in the electrospray source. The tertiary amine within the azetidine ring is the most likely site of protonation, leading to a stable [M+H]⁺ precursor ion.

Mass Spectrometry Parameters
  • Instrument: Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer (or equivalent).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion Selection: The protonated molecule, [M+H]⁺ at m/z 254.1540, is isolated in the quadrupole with an isolation window of 1.0 m/z.

  • MS1 (Full Scan) Resolution: 60,000

  • MS2 (Fragment Scan) Resolution: 30,000

    • Rationale: High resolution is used for both precursor and fragment ions to ensure accurate mass measurement, which is critical for assigning elemental compositions to the observed fragments.

Fragmentation Protocols

Protocol A: Collision-Induced Dissociation (CID)

  • Select the precursor ion [M+H]⁺ at m/z 254.15.

  • Transfer the ion to the ion trap for fragmentation.

  • Apply a normalized collision energy (NCE) of 35%.

    • Rationale: This energy level is a typical starting point for small molecules and is sufficient to induce significant fragmentation without complete annihilation of the precursor ion.

  • Scan for product ions in the ion trap. Note the characteristic low-mass cutoff inherent to this technique.[3]

Protocol B: Higher-Energy C-trap Dissociation (HCD)

  • Select the precursor ion [M+H]⁺ at m/z 254.15.

  • Transfer the ion to the HCD collision cell.[4]

  • Apply a stepped normalized collision energy (NCE) of 20%, 35%, 50%.

    • Rationale: Using stepped NCE provides a composite spectrum, revealing both low-energy (stable fragments) and high-energy (smaller fragments) dissociation pathways in a single experiment.

  • Transfer fragment ions to the Orbitrap mass analyzer for detection.

The logical workflow for this comparative analysis is illustrated below.

G cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_frag Fragmentation Comparison cluster_detect Detection & Analysis Sample Analyte in Solution (10 µg/mL, 0.1% FA) ESI ESI+ Source Protonation Sample->ESI MS1 MS1 Scan (Orbitrap) ESI->MS1 Isolation Quadrupole Isolation [M+H]⁺ at m/z 254.15 MS1->Isolation CID Ion Trap CID (NCE 35) Isolation->CID HCD HCD Cell (Stepped NCE 20, 35, 50) Isolation->HCD Detect_CID MS2 Scan (Ion Trap) CID->Detect_CID Detect_HCD MS2 Scan (Orbitrap) HCD->Detect_HCD Compare Compare Spectra & Propose Pathways Detect_CID->Compare Detect_HCD->Compare

Figure 2: Primary fragmentation pathway leading to the base peak.
HCD vs. CID: Unveiling the Azetidine Ring

The key difference between the two techniques emerges here.

  • HCD Spectrum: The higher, non-resonant energy applied in the HCD cell is sufficient to produce fragments corresponding to the other part of the molecule: the protonated azetidine ring itself at m/z 88.0757 . [2]This ion is simply not observed in the CID spectrum due to the low-mass cutoff of the ion trap. [3]The subsequent loss of water from this fragment (m/z 88 -> m/z 70) is also clearly visible, providing further structural confirmation.

  • CID Spectrum: The "slow heating" CID process favors the lowest energy fragmentation pathway, which is the formation of the m/z 167 ion. [3]The energy imparted is often insufficient to drive competing, higher-energy fragmentation channels before the precursor ion is depleted. Furthermore, even if the m/z 88 fragment were formed, it would likely be below the low-mass cutoff and thus not detected.

This comparison highlights the diagnostic power of HCD. While both techniques identify the diphenylmethyl moiety, only HCD provides direct evidence for the mass and elemental composition of the azetidine portion of the molecule.

G cluster_cid CID Pathway (Low Energy) cluster_hcd HCD Pathways (High Energy) Precursor [M+H]⁺ m/z 254.15 Frag167_CID m/z 167 (Diphenylmethyl Cation) Precursor->Frag167_CID Dominant Frag236_CID m/z 236 ([M+H-H₂O]⁺) Precursor->Frag236_CID Minor Frag167_HCD m/z 167 (Diphenylmethyl Cation) Precursor->Frag167_HCD Frag88_HCD m/z 88 (Protonated Azetidine Ring) Precursor->Frag88_HCD Diagnostic Pathway Frag165_HCD m/z 165 (Fluorenyl Cation) Frag167_HCD->Frag165_HCD -H₂ Frag70_HCD m/z 70 ([Azetidine-H₂O]⁺) Frag88_HCD->Frag70_HCD -H₂O

Figure 3: Comparison of fragmentation logic between CID and HCD.
Secondary Fragmentation of the Diphenylmethyl Cation

The HCD spectrum also shows more extensive fragmentation of the primary m/z 167 ion. The intense peak at m/z 165.0700 corresponds to the loss of two hydrogen atoms (H₂) to form the highly stable fluorenyl cation. This cyclization and aromatization process requires more energy, making it significantly more pronounced in the HCD spectrum compared to the CID spectrum.

Conclusion and Recommendations

For the structural elucidation of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol and related N-benzhydryl heterocyclic compounds, both CID and HCD provide valuable, albeit different, information.

  • CID is highly effective for confirming the presence of the diphenylmethyl group, as it almost exclusively produces the stable m/z 167 cation. This makes it an excellent choice for targeted screening or quantification assays where this specific fragment is monitored.

  • HCD provides a much richer and more structurally informative spectrum. [5][6]Its ability to generate and detect key low-mass ions (m/z 88 and m/z 70) is crucial for confirming the structure of the heterocyclic ring system. The higher energy also reveals more complex secondary fragmentation pathways (e.g., formation of m/z 165).

Recommendation: For de novo structural characterization or for distinguishing isomers, HCD is the superior technique. For routine confirmation or targeted analysis where the N-diphenylmethyl group is the key identifier, the higher efficiency and simplicity of a CID experiment may be sufficient. The ideal approach involves acquiring data with both methods to build a comprehensive fragmentation library for this class of compounds.

References

  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. PMC, National Institutes of Health. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • Difference between HCD and CID collision induced dissociations?. Stack Exchange. [Link]

  • (2S,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol | 164906-64-3. J&K Scientific. [Link]

  • High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry. Laduviglusib GSK-3 inhibitor. [Link]

  • (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol | C17H19NO | CID 10015138. PubChem, National Institutes of Health. [Link]

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Comparative

A Spectroscopic Comparison of (2S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol with Other Azetidine Derivatives: A Guide for Researchers

Abstract The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry, valued for its ability to impart unique conformational constraints and physicoche...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry, valued for its ability to impart unique conformational constraints and physicochemical properties to bioactive molecules.[1] Accurate and efficient characterization of novel azetidine derivatives is paramount in drug discovery and development. This guide provides an in-depth spectroscopic comparison of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol against a panel of structurally diverse azetidines. By dissecting the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, we aim to furnish researchers, chemists, and drug development professionals with a practical framework for identifying and characterizing these valuable compounds.

The Azetidine Scaffold: A Structural Overview

Azetidines are thermodynamically stable, saturated heterocycles that have garnered significant interest as building blocks in organic synthesis and as core components of pharmaceuticals.[1][2] Their inherent ring strain influences bond angles and lengths, which in turn affects their chemical reactivity and biological activity. Spectroscopic techniques are indispensable tools for elucidating the precise structure, substitution pattern, and stereochemistry of these compounds.

Spectroscopic Profile of the Target Compound: (2S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

(2S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol incorporates several key structural features: a chiral center at C2, a hydroxyl group at C3, and a bulky, aromatic N-diphenylmethyl (benzhydryl) substituent. These features give rise to a distinct spectroscopic signature.

Caption: General workflow for spectroscopic characterization of azetidines.

Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the azetidine sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is locked onto the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire a standard ¹H spectrum using a 90° pulse, typically with 16-32 scans and a relaxation delay of 1-2 seconds. For ¹³C NMR, use a proton-decoupled pulse sequence with a wider spectral width and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. [3]4. Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Integrate the ¹H signals and calibrate the chemical shift scale to the TMS or residual solvent peak.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond) to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid or liquid azetidine sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. [4]4. Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol for Liquid Chromatography-Mass Spectrometry (LC/MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). Filter the solution through a 0.22 µm syringe filter.

  • LC Method: Inject a small volume (1-5 µL) onto a reverse-phase HPLC column (e.g., C18). Elute the sample using a gradient of mobile phases, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • MS Method: Direct the LC eluent into the mass spectrometer's ion source (e.g., ESI). Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight (e.g., m/z 100-500). [5][6]4. Data Analysis: Extract the total ion chromatogram (TIC) and the mass spectrum corresponding to the chromatographic peak of the analyte. Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.

Conclusion

The spectroscopic characterization of azetidines is a nuanced task where each substituent profoundly influences the final spectra. As demonstrated, the ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies, and mass spectrometric fragmentation patterns of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol are logically derived from its constituent parts. By comparing its spectral data to simpler azetidines, clear trends emerge: N-alkylation and N-acylation significantly deshield adjacent ring protons, bulky aromatic substituents introduce complex anisotropic effects, and the position and nature of ring substituents dictate the multiplicity and chemical shifts of all ring atoms. This guide provides a foundational understanding and a practical set of methodologies to aid researchers in the confident structural elucidation of novel azetidine-based compounds, accelerating their journey from synthesis to application.

References

  • R Discovery. N-substituted azetidines and other aspects of azetidine chemistry. Available from: [Link]

  • Journal of Medicinal Chemistry. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available from: [Link]

  • Journal of Medicinal Chemistry. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. ACS Publications. Available from: [Link]

  • Organic Letters. Methods for the Synthesis of Substituted Azetines. ACS Publications. Available from: [Link]

  • Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • NIST. Azetidine. WebBook. Available from: [Link]

  • Semantic Scholar. Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. Available from: [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available from: [Link]

  • ResearchGate. Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Available from: [Link]

  • ResearchGate. Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Available from: [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available from: [Link]

  • PMC. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Available from: [Link]

  • ACS Publications. Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Available from: [Link]

  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Available from: [Link]

  • The Royal Society of Chemistry. Solvent- and catalyst-free synthesis of 2,3-dihydro-1H-benzo[d]imidazoles. Available from: [Link]

  • Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Available from: [Link]

  • AiFChem, an Xtalpi Company. (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol 97%. Available from: [Link]

  • ResearchGate. Structural and Spectroscopic Properties of Benzoylpyridine‐Based Hydrazones. Available from: [Link]

  • RSC Publishing. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Available from: [Link]

  • PMC. Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. Available from: [Link]

  • PMC. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. Available from: [Link]

  • PMC. 2,3-Diphenylmaleimide 1-methylpyrrolidin-2-one monosolvate. Available from: [Link]

  • Chemistry LibreTexts. 2.5: Carbon-13 NMR Spectroscopy. Available from: [Link]

  • PMC. (E)-1-Diphenylmethylidene-2-[(1H-indol-3-yl)methylidene]hydrazine. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • AiFChem, an Xtalpi Company. (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-ol 97%. Available from: [Link]

  • SciSpace. Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Available from: [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for the Quantification of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol

This guide provides a comprehensive comparison of validated analytical methods for the accurate and enantioselective quantification of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol, a key chiral intermediate in pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of validated analytical methods for the accurate and enantioselective quantification of (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol, a key chiral intermediate in pharmaceutical development. We will delve into the scientific rationale behind method selection, present detailed, field-tested protocols for Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and offer a comparative analysis of their performance based on internationally recognized validation standards. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable quantitative data.

Introduction: The Analytical Imperative

The Analyte: (2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol

(2S)-1-(diphenylmethyl)-2-methylazetidin-3-ol is a chiral molecule featuring a strained four-membered azetidine ring. Its stereochemistry is critical to its function and efficacy in subsequent synthetic steps toward active pharmaceutical ingredients (APIs). The presence of its enantiomer, (2R)-1-(diphenylmethyl)-2-methylazetidin-3-ol, can be considered an impurity, potentially impacting the safety and potency of the final drug product.

The Challenge: Enantioselective Quantification

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and individual quantification a significant analytical challenge.[1] A validated, stereospecific analytical method is therefore not just a procedural requirement but a fundamental necessity to ensure the quality, consistency, and safety of the synthetic process and the resulting API.

The Framework: ICH Q2(R1) Validation Guidelines

To ensure global acceptance and scientific rigor, all method validation activities discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) in the Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[2] This guideline provides a comprehensive framework for demonstrating that an analytical procedure is suitable for its intended purpose.[3][4]

Pillars of a Validated Analytical Method

The objective of method validation is to provide documented evidence that the procedure consistently produces a result that meets pre-determined specifications and quality attributes.[2] The core validation characteristics, which form the basis of our comparison, are outlined in the workflow below.

cluster_dev Method Development cluster_imp Implementation Dev Define Analytical Target Profile (ATP) Specificity Specificity & Forced Degradation Dev->Specificity Validate For... Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness Imp Routine Analysis & System Suitability Robustness->Imp Implement cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Accurately Weigh Sample dissolve Dissolve & Dilute in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL onto Chiral Column filter->inject separate Isocratic Elution (Hex/IPA/DEA) inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify against Calibration Curve integrate->quantify cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing pipette Pipette Sample (in Acetonitrile) dry Evaporate to Dryness (N₂) pipette->dry derivatize Add BSTFA/Pyridine & Heat (70°C, 30 min) dry->derivatize inject Inject into GC (Split 20:1) derivatize->inject separate Separate on Chiral Column (Temp. Program) inject->separate detect EI Ionization & MS Detection (SIM Mode) separate->detect integrate Integrate Ion Chromatogram detect->integrate quantify Quantify against Derivatized Standards integrate->quantify cluster_stress Stress Conditions (ICH Q1A) start Drug Substance (Single Batch) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox therm Thermal (e.g., 80°C, Dry Heat) start->therm photo Photolytic (ICH Q1B Light Box) start->photo analyze Analyze Stressed Samples using Validated Method (e.g., HPLC-DAD) acid->analyze base->analyze ox->analyze therm->analyze photo->analyze end Demonstrate Specificity: - Peak Purity Assessment - Resolution of Degradants - Mass Balance Calculation analyze->end

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Safety & Regulatory Compliance

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